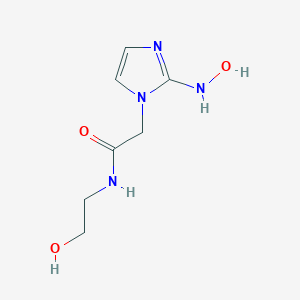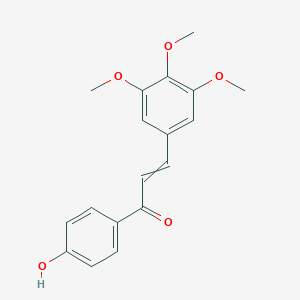![molecular formula C12H16N2O4 B027225 4-[2-(2-Nitrophenoxy)ethyl]morpholine CAS No. 105337-21-1](/img/structure/B27225.png)
4-[2-(2-Nitrophenoxy)ethyl]morpholine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-[2-(2-Nitrophenoxy)ethyl]morpholine involves the reaction of morpholine (a cyclic amine) with 2-nitrophenol (an aromatic compound). The reaction proceeds via etherification, resulting in the formation of the desired compound. Detailed synthetic pathways and conditions can be found in relevant literature .
Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds : Ethyl 4-(4-nitrophenoxy) picolinate, an important intermediate related to the compound , is utilized in the synthesis of biologically active compounds. This process is achieved through three simple steps from 2-picoliniacid with a total yield of 78.57% (Xiong et al., 2019).
Catalysis and Photocatalysis : N-2-(4-methoxyphenyltelluro)ethyl-morpholine and bis-2-(N-morpholino)ethyl-telluride, compounds structurally similar to the query, show promise for complexation with palladium and mercury. These applications have potential in catalysis and photocatalysis (Singh et al., 2000).
Catalysis in Pharmaceutical and Chemical Industries : Rhodium(III) complexes of N-2-(arylseleno/telluro)ethyl-morpholine efficiently catalyze transfer hydrogenation reactions of ketones. This has potential applications in pharmaceutical and chemical industries (Singh et al., 2010).
Molecular Fluorescent Probes : Certain derivatives, like 2-(4-amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones, demonstrate potential as molecular fluorescent probes due to their fluorescence properties. They could be used as binding partners for biomolecules (Motyka et al., 2011).
Medical Applications : 2-hydroxy morpholines show potential as analgesics, antioxidants, and anti-inflammatory agents, suggesting their usefulness in treating various diseases (Rekka & Kourounakis, 2010).
Anti-Cancer Properties : Morphin-3-one derivatives, closely related to the query compound, have been found to effectively induce apoptosis in A549 lung cancer cells. They may act as potential anti-cancer drugs by regulating cell growth and apoptosis (He et al., 2007).
Propriétés
IUPAC Name |
4-[2-(2-nitrophenoxy)ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c15-14(16)11-3-1-2-4-12(11)18-10-7-13-5-8-17-9-6-13/h1-4H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHLEBUFMSMLLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357756 | |
| Record name | 4-[2-(2-nitrophenoxy)ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198652 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[2-(2-Nitrophenoxy)ethyl]morpholine | |
CAS RN |
105337-21-1 | |
| Record name | 4-[2-(2-nitrophenoxy)ethyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

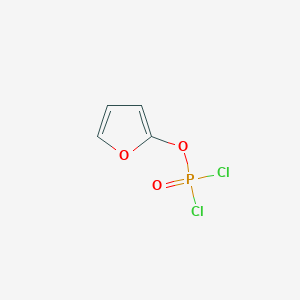
![5-Amino-2-(hexylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B27149.png)
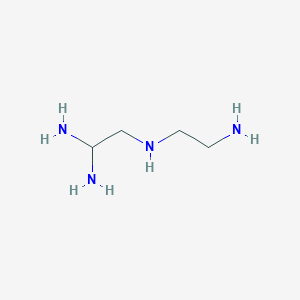
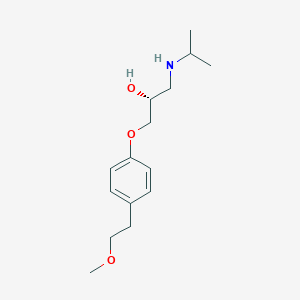
![1H-Indole-2-carboxylic acid, 5-[(2-benzofuranylcarbonyl)amino]-](/img/structure/B27154.png)
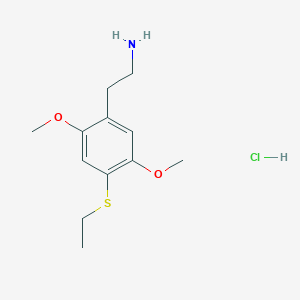
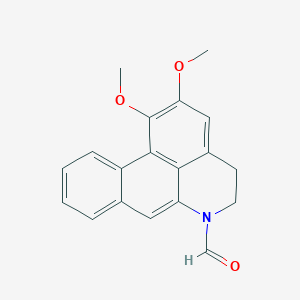
![1,8-Diazabicyclo[6.3.1]dodecane](/img/structure/B27161.png)
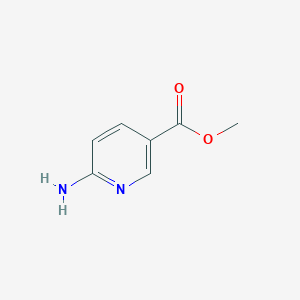
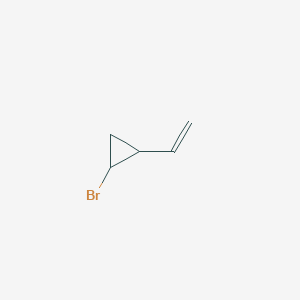
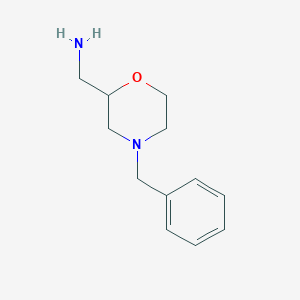
![2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol](/img/structure/B27175.png)
